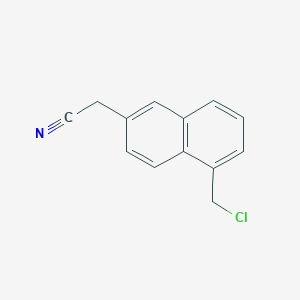
1-(Chloromethyl)naphthalene-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H10ClN. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group and an acetonitrile group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)naphthalene-6-acetonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water. The reaction is typically carried out under reflux conditions for a few hours, followed by the evaporation of methanol and neutralization with water to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of potassium cyanide instead of sodium cyanide. The reaction conditions are optimized to improve yield and purity, with careful control of temperature and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)naphthalene-6-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Products include naphthylmethyl amines, thioethers, and ethers.
Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Products include primary amines and other reduced forms of the compound.
Applications De Recherche Scientifique
1-(Chloromethyl)naphthalene-6-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)naphthalene-6-acetonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic attack. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)naphthalene: Similar in structure but lacks the acetonitrile group.
1-Naphthylacetonitrile: Similar but lacks the chloromethyl group.
2-(Chloromethyl)naphthalene: Similar but with the chloromethyl group at a different position on the naphthalene ring.
Uniqueness: 1-(Chloromethyl)naphthalene-6-acetonitrile is unique due to the presence of both the chloromethyl and acetonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C13H10ClN |
|---|---|
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
2-[5-(chloromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10ClN/c14-9-12-3-1-2-11-8-10(6-7-15)4-5-13(11)12/h1-5,8H,6,9H2 |
Clé InChI |
DSUYQEHETCPSNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CC#N)C(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


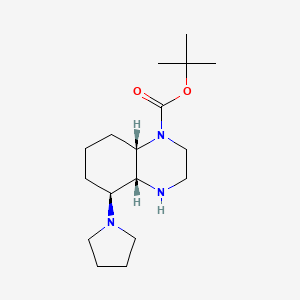
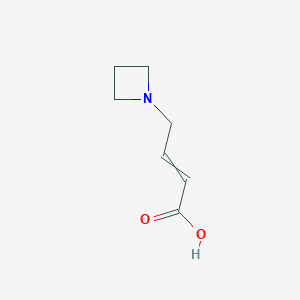
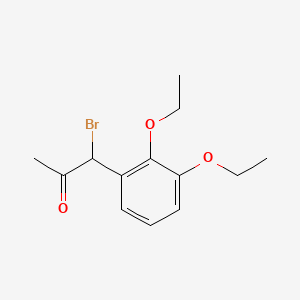
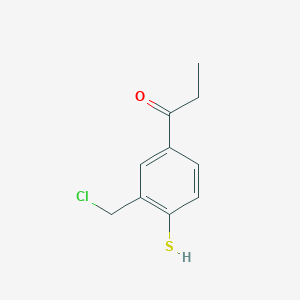
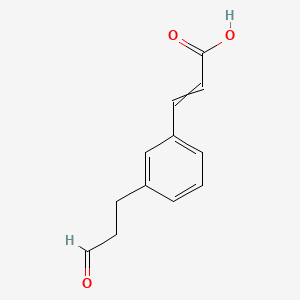
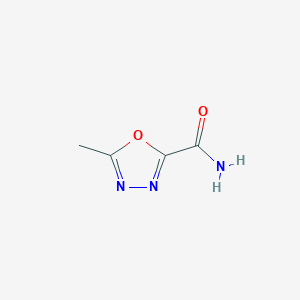
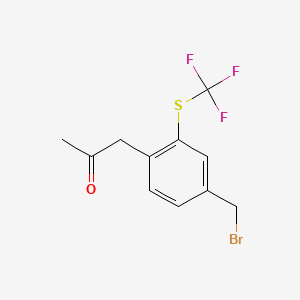

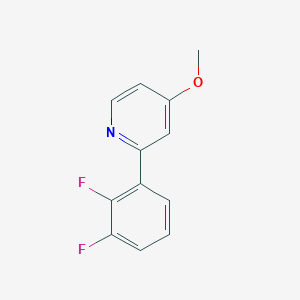
![Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B14057681.png)
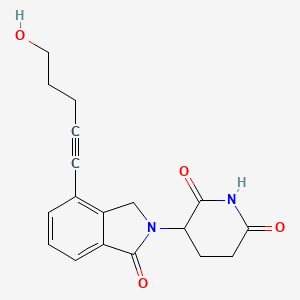
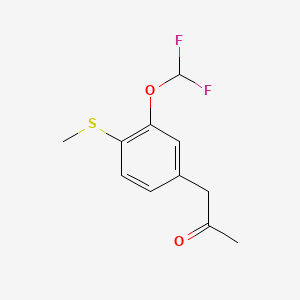
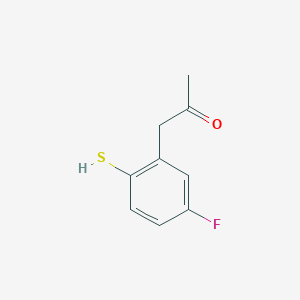
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
